Boc-(S)-2-amino-3-(3-indolyl)propionitrile
CAS No.:
Cat. No.: VC17930398
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3O2 |
|---|---|
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | tert-butyl N-[1-cyano-2-(1H-indol-3-yl)ethyl]carbamate |
| Standard InChI | InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20) |
| Standard InChI Key | MNHHXZGOLWLBJG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
Boc-(S)-2-amino-3-(3-indolyl)propionitrile has the molecular formula C₁₆H₁₉N₃O₂ and a molecular weight of 285.34 g/mol . Its IUPAC name, tert-butyl N-[(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate, reflects the presence of a Boc group, a nitrile (–C≡N) functionality, and an indole ring system . The (S)-configuration at the chiral center ensures enantiomeric purity, which is critical for interactions with biological targets .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₂ | |
| Molecular Weight | 285.34 g/mol | |
| Optical Rotation (D²⁵) | -40.8 ± 2° (C=1 in CHCl₃) | |
| CAS Number | 138165-79-4 | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
Structural Analysis
The compound’s structure comprises three key domains:
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Boc Protecting Group: The tert-butyloxycarbonyl group shields the amine functionality during synthetic reactions, enabling selective deprotection under acidic conditions .
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Indole Moiety: The 3-indolyl group contributes to π-π stacking interactions and hydrogen bonding, enhancing binding affinity to biological targets like serotonin receptors .
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Nitrile Group: The –C≡N group serves as a versatile handle for further chemical modifications, such as reduction to amines or conversion to tetrazoles .
The stereochemistry of the molecule is validated by its optical rotation value of , confirming the (S)-configuration .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, the compound is typically synthesized through a multi-step process:
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Amino Protection: The primary amine of (S)-2-amino-3-(3-indolyl)propionitrile is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Purification: Chromatographic techniques isolate the Boc-protected product, ensuring high enantiomeric excess (>98%) .
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Quality Control: Analytical methods like HPLC and NMR verify purity and stereochemical integrity .
Industrial Production
Applications in Pharmaceutical Development
Neurological Drug Intermediates
The indole moiety mimics tryptophan derivatives, making Boc-(S)-2-amino-3-(3-indolyl)propionitrile a precursor for serotonin receptor modulators and antidepressants . For example, it is used in synthesizing tryptophan-based peptidomimetics, which inhibit monoamine oxidase (MAO) enzymes .
Anticancer Agents
The compound’s nitrile group facilitates the synthesis of kinase inhibitors targeting oncogenic pathways. In breast cancer models, derivatives have shown IC₅₀ values < 1 µM against HER2-positive cell lines .
Table 2: Pharmaceutical Applications and Derivatives
Role in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The Boc group enables sequential coupling in SPPS, particularly for synthesizing tryptophan-rich peptides. For instance, Boc-(S)-2-amino-3-(3-indolyl)propionitrile was used to prepare the pentapeptide Boc-Trp-Met-Asp-Phe-NH₂, which exhibits nanomolar affinity for opioid receptors .
Side-Chain Functionalization
The nitrile group allows post-synthetic modifications, such as:
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Reduction to Amines: Using LiAlH₄ to generate primary amines for crosslinking.
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Click Chemistry: Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to append fluorescent tags .
Biochemical and Materials Science Applications
Enzyme Inhibition Studies
The compound inhibits tyrosine kinases by competing with ATP-binding sites. In vitro assays show 70% inhibition of Abl1 kinase at 10 µM .
Polymer Synthesis
Its nitrile group participates in radical polymerization, forming thermoresponsive polymers with lower critical solution temperatures (LCST) near 37°C, suitable for drug delivery .
Analytical and Regulatory Considerations
Chromatographic Standards
Boc-(S)-2-amino-3-(3-indolyl)propionitrile serves as a reference standard in HPLC for quantifying indole alkaloids in plant extracts . Retention times () range from 8.2–8.5 min under C18 column conditions .
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